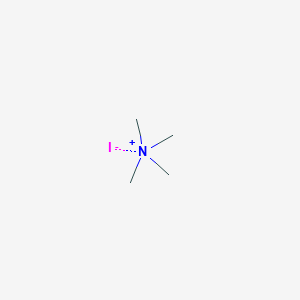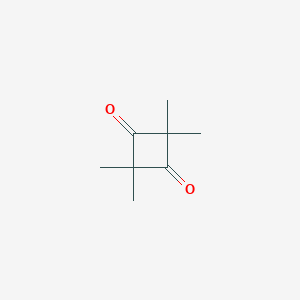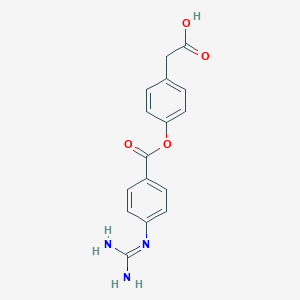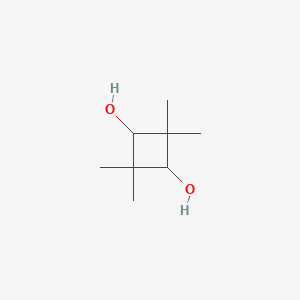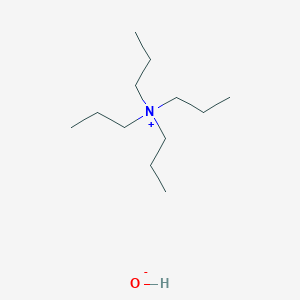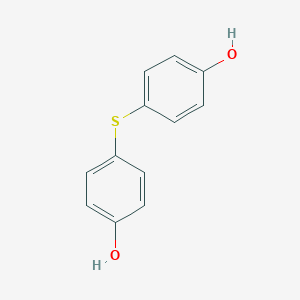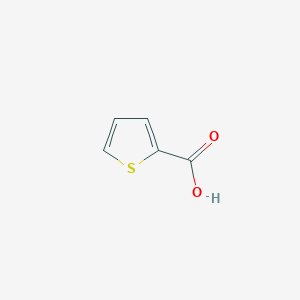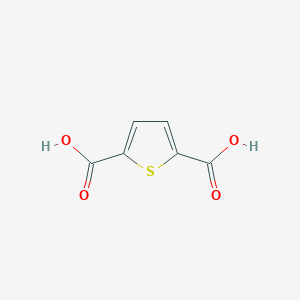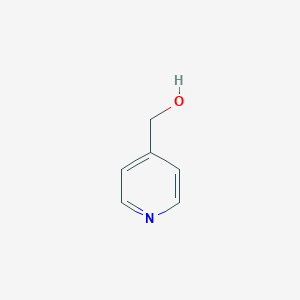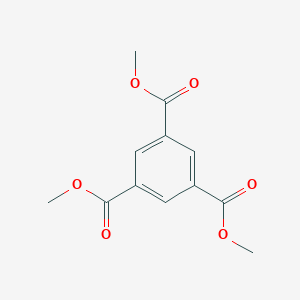
1,3,5-ベンゼントリカルボン酸トリメチル
概要
説明
Trimethyl benzene-1,3,5-tricarboxylate, also known as trimethyl trimesate, is an organic compound with the molecular formula C12H12O6. It is a derivative of benzene-1,3,5-tricarboxylic acid, where the carboxyl groups are esterified with methanol. This compound is a white crystalline powder with a melting point of 145-147°C . It is used in various chemical syntheses and has applications in the production of advanced materials.
科学的研究の応用
Trimethyl benzene-1,3,5-tricarboxylate has several applications in scientific research:
Biology: Investigated for its potential in drug delivery systems due to its ability to form stable complexes with various metal ions.
Medicine: Explored for its role in developing new pharmaceuticals and therapeutic agents.
作用機序
Target of Action
Trimethyl 1,3,5-benzenetricarboxylate, also known as Trimethyl trimesate or Trimethyl benzene-1,3,5-tricarboxylate, is an organic compound
Mode of Action
It is known that it has high reactivity and good solubility . It can dissolve in many organic solvents, such as alcohols, ethers, and ketones .
Biochemical Pathways
The compound has been used to synthesize yttrium trimesates with open frameworks . This suggests that it may play a role in the synthesis of complex structures in certain biochemical pathways.
Result of Action
It is known that the compound is often used as a monomer for flexible polyester resins, used in the preparation of polyacrylic resins, coatings, inks, adhesives, and other chemical products .
Action Environment
The action, efficacy, and stability of Trimethyl 1,3,5-benzenetricarboxylate can be influenced by environmental factors. For instance, the type of solvent used can affect the compound’s solubility and reactivity . .
生化学分析
Biochemical Properties
It is known that it has been used to synthesize yttrium trimesates with open frameworks
Cellular Effects
It is known that at high concentrations, it may cause irritations, such as eye and skin irritation . Long-term inhalation of its vapors may cause dizziness, headaches, and respiratory system irritation .
Molecular Mechanism
It is known that it has a high reactivity and good solubility, and it can dissolve in many organic solvents, such as alcohols, ethers, and ketones
Temporal Effects in Laboratory Settings
準備方法
Synthetic Routes and Reaction Conditions: Trimethyl benzene-1,3,5-tricarboxylate can be synthesized through the esterification of benzene-1,3,5-tricarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture at elevated temperatures to achieve complete esterification .
Industrial Production Methods: In industrial settings, the synthesis of trimethyl benzene-1,3,5-tricarboxylate follows similar principles but is scaled up to accommodate larger production volumes. The process involves the continuous addition of methanol and sulfuric acid to a reactor containing benzene-1,3,5-tricarboxylic acid, followed by distillation to remove excess methanol and purification of the product through crystallization .
化学反応の分析
Types of Reactions: Trimethyl benzene-1,3,5-tricarboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed back to the carboxylic acid form using aqueous acids or bases.
Transesterification: The ester groups can be exchanged with other alcohols in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are less common.
Common Reagents and Conditions:
Hydrolysis: Typically performed with hydrochloric acid or sodium hydroxide under reflux conditions.
Transesterification: Catalyzed by acids or bases such as sulfuric acid or sodium methoxide.
Oxidation: May involve reagents like potassium permanganate or chromium trioxide under controlled conditions.
Major Products Formed:
Hydrolysis: Benzene-1,3,5-tricarboxylic acid and methanol.
Transesterification: New esters depending on the alcohol used.
類似化合物との比較
Trimesic acid (benzene-1,3,5-tricarboxylic acid): The parent compound of trimethyl benzene-1,3,5-tricarboxylate, differing by having carboxylic acid groups instead of ester groups.
Trimethyl trimesate: Another name for trimethyl benzene-1,3,5-tricarboxylate, emphasizing its esterified form.
Benzene-1,3,5-tricarbonyl trichloride: A related compound where the carboxyl groups are converted to acyl chlorides.
Uniqueness: Trimethyl benzene-1,3,5-tricarboxylate is unique due to its ester groups, which provide different reactivity and solubility properties compared to its parent acid. This makes it particularly useful in esterification reactions and in the synthesis of coordination compounds and advanced materials .
特性
IUPAC Name |
trimethyl benzene-1,3,5-tricarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O6/c1-16-10(13)7-4-8(11(14)17-2)6-9(5-7)12(15)18-3/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGCHNYAILFZUPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20181229 | |
| Record name | Trimethyl benzene-1,3,5-tricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20181229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2672-58-4 | |
| Record name | Trimethyl 1,3,5-benzenetricarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2672-58-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethyl benzene-1,3,5-tricarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002672584 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trimethyl trimesate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61883 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Trimethyl benzene-1,3,5-tricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20181229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethyl benzene-1,3,5-tricarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.377 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIMETHYL BENZENE-1,3,5-TRICARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3FA38SB67J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


